molecular formula C20H19NO3S2 B12165290 (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12165290
M. Wt: 385.5 g/mol
InChI Key: WBIQWHGZHREHRW-ZDLGFXPLSA-N
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Description

The compound (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one is a synthetic organic molecule belonging to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This particular compound features a thiazolidinone core with specific substituents that may enhance its biological activity and specificity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one typically involves a multi-step process:

    Formation of the Thiazolidinone Core: This step often involves the reaction of a substituted benzaldehyde with a thiosemicarbazide under acidic conditions to form a thiosemicarbazone intermediate.

    Cyclization: The thiosemicarbazone intermediate undergoes cyclization in the presence of a suitable catalyst, such as acetic acid or hydrochloric acid, to form the thiazolidinone ring.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might involve continuous flow reactors, automated synthesis, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the thioxo group to a thiol or thioether.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration or bromine for bromination.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols or thioethers.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one: has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential antimicrobial and antifungal properties.

    Medicine: Investigated for its anticancer activity, particularly in targeting specific cancer cell lines.

Mechanism of Action

The mechanism of action of (5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets:

    Enzyme Inhibition: It may inhibit enzymes critical for bacterial or cancer cell survival.

    DNA Interaction: The compound could intercalate with DNA, disrupting replication and transcription processes.

    Signal Pathways: It might modulate signaling pathways involved in cell proliferation and apoptosis.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-5-(benzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(4-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-5-(2,4-dimethoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

(5Z)-5-(2,4-dimethoxybenzylidene)-3-(2,3-dimethylphenyl)-2-thioxo-1,3-thiazolidin-4-one: is unique due to its specific substituents, which may enhance its biological activity and specificity compared to other thiazolidinones. The presence of both dimethoxy and dimethyl groups can influence its solubility, stability, and interaction with biological targets, making it a compound of interest for further research and development.

Properties

Molecular Formula

C20H19NO3S2

Molecular Weight

385.5 g/mol

IUPAC Name

(5Z)-5-[(2,4-dimethoxyphenyl)methylidene]-3-(2,3-dimethylphenyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C20H19NO3S2/c1-12-6-5-7-16(13(12)2)21-19(22)18(26-20(21)25)10-14-8-9-15(23-3)11-17(14)24-4/h5-11H,1-4H3/b18-10-

InChI Key

WBIQWHGZHREHRW-ZDLGFXPLSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)N2C(=O)/C(=C/C3=C(C=C(C=C3)OC)OC)/SC2=S)C

Canonical SMILES

CC1=C(C(=CC=C1)N2C(=O)C(=CC3=C(C=C(C=C3)OC)OC)SC2=S)C

Origin of Product

United States

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